2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide

Beschreibung

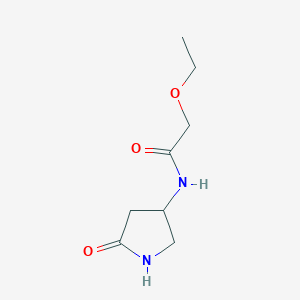

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-2-13-5-8(12)10-6-3-7(11)9-4-6/h6H,2-5H2,1H3,(H,9,11)(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEBORNDTOTAIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1CC(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations

Retrosynthetic Analysis of 2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide

A retrosynthetic analysis of this compound reveals a logical disconnection at the amide bond, which is a common and reliable bond-forming reaction. This primary disconnection simplifies the target molecule into two key precursor molecules.

The primary retrosynthetic disconnection of the amide linkage in this compound leads to the identification of two crucial precursor molecules:

3-aminopyrrolidin-5-one: This molecule provides the core pyrrolidinone ring structure with the necessary amino functionality for the subsequent amide coupling.

Ethoxyacetic acid or its activated derivative (e.g., ethoxyacetyl chloride): This reagent introduces the ethoxyacetamide side chain.

A further retrosynthetic analysis of 3-aminopyrrolidin-5-one suggests that it can be derived from precursors such as L-aspartic acid or L-glutamic acid, which offer a chiral pool approach to control stereochemistry.

The formation of the pyrrolidinone ring is a critical step in the synthesis of this compound. Several established methods can be employed for the construction of this five-membered lactam ring.

One of the most common and efficient methods involves the cyclization of γ-amino acids. chemicalbook.com For the synthesis of the 3-aminopyrrolidin-5-one precursor, a derivative of aspartic acid can be utilized. For instance, the β-carboxyl group of N-protected aspartic acid can be reduced to a hydroxymethyl group, followed by activation of the α-carboxyl group and subsequent intramolecular cyclization.

Development of Optimized Synthetic Protocols

The successful synthesis of this compound relies on the optimization of reaction conditions to maximize yield and purity.

The amide bond formation between 3-aminopyrrolidin-5-one and ethoxyacetic acid is a key transformation. This reaction is typically carried out in the presence of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. The reaction is usually performed in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature.

The synthesis of the 3-aminopyrrolidin-5-one precursor itself requires careful selection of catalysts and reagents. For instance, if a cyclization reaction is employed, the choice of a suitable dehydrating agent or catalyst is crucial.

Below is a hypothetical optimized protocol for the key amidation step:

| Parameter | Condition |

| Reactants | 3-aminopyrrolidin-5-one, Ethoxyacetic acid |

| Coupling Agent | EDC/HOBt |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

Purification of the final compound is critical to ensure its suitability for further applications. Common purification techniques include column chromatography on silica (B1680970) gel, which can effectively separate the desired product from unreacted starting materials and byproducts. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure crystalline product. The purity of the final compound is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Stereoselective Synthesis Approaches

Controlling the stereochemistry at the C3 position of the pyrrolidinone ring is often a critical aspect of the synthesis of biologically active molecules. rsc.org A stereoselective synthesis of this compound can be achieved by starting from a chiral precursor.

A common strategy involves the use of a chiral amino acid as the starting material. For example, starting with either L-aspartic acid or D-aspartic acid would allow for the synthesis of the corresponding enantiomer of 3-aminopyrrolidin-5-one. This chiral precursor can then be carried through the synthetic sequence to yield the desired stereoisomer of the final product.

Another approach to achieve stereoselectivity is through the use of a chiral auxiliary. researchgate.net This involves attaching a chiral molecule to a precursor, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the chiral auxiliary is removed.

A hypothetical stereoselective route could involve the following key steps:

Protection of the amino and α-carboxyl groups of L-aspartic acid.

Selective reduction of the β-carboxyl group to a hydroxyl group.

Activation of the hydroxyl group and intramolecular cyclization to form the protected chiral 3-aminopyrrolidin-5-one.

Deprotection of the amino group.

Amide coupling with ethoxyacetic acid as described previously.

This approach ensures that the stereochemistry at the C3 position of the pyrrolidinone ring is controlled from the outset, leading to the formation of a single enantiomer of the target compound.

Chiral Auxiliaries and Asymmetric Catalysis

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a molecule to direct a stereoselective transformation. In the context of synthesizing the pyrrolidinone core, chiral auxiliaries derived from amino acids or other readily available chiral molecules can be utilized. For instance, an Evans oxazolidinone auxiliary can be acylated with a precursor to the pyrrolidinone ring, followed by a diastereoselective Michael addition to introduce the nitrogen functionality at the 3-position. Subsequent cyclization and cleavage of the auxiliary would yield the enantiomerically enriched 3-aminopyrrolidinone core.

Asymmetric catalysis offers a more atom-economical approach. Metal-catalyzed asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral precursor, such as a 3-amino-1,5-dihydropyrrol-2-one, can establish the desired stereocenter at the 3-position with high enantioselectivity. Transition metal complexes with chiral ligands, for example, those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, are often effective for such transformations.

Table 1: Comparison of Chiral Auxiliaries in Pyrrolidinone Synthesis

| Chiral Auxiliary | Typical Diastereomeric Excess (d.e.) | Cleavage Conditions | Advantages | Disadvantages |

| Evans Oxazolidinone | >95% | LiOH, H₂O₂ | High stereocontrol, well-established | Stoichiometric use, additional synthetic steps |

| (S)-(-)-2-Methyl-2-propanesulfinamide | >90% | Acidic hydrolysis | Broad applicability, commercially available | Moderate to good stereocontrol |

| (1S,2S)-(+)-Pseudoephedrine | 85-95% | Mild acidic or basic hydrolysis | Crystalline derivatives, easy purification | Potential for epimerization during cleavage |

Diastereoselective Synthesis Techniques

Diastereoselective approaches often rely on substrate control, where an existing stereocenter in the starting material directs the formation of a new stereocenter. A common strategy involves the diastereoselective reduction of a chiral precursor. For example, a 3-imino-5-oxopyrrolidine derivative, synthesized from a chiral amino acid, can undergo diastereoselective reduction using hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride. The facial selectivity of the hydride attack is dictated by the steric hindrance imposed by the existing chiral center, leading to the preferential formation of one diastereomer.

Another powerful technique is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile. By using a chiral dipolarophile or a chiral catalyst, the stereochemical outcome of the cycloaddition can be controlled, leading to the formation of a highly substituted pyrrolidine (B122466) ring with multiple stereocenters. Subsequent functional group transformations can then yield the desired 3-amino-5-oxopyrrolidinone scaffold.

Derivatization and Analog Generation for Structure-Activity Studies

To explore the structure-activity relationships of this compound and optimize its biological activity, analogs are synthesized by modifying different parts of the molecule.

Introduction of Varied Substituents at the Pyrrolidinone Ring

The pyrrolidinone ring offers several positions for modification. The nitrogen atom (N-1) can be alkylated or acylated with a variety of substituents to probe the effect of steric bulk and electronic properties on activity. For instance, the introduction of small alkyl groups, aromatic rings, or heterocyclic moieties at the N-1 position can significantly impact the compound's interaction with its biological target.

The C-4 position of the pyrrolidinone ring can also be functionalized. Alkylation of the enolate of a suitable 5-oxopyrrolidine-3-carboxylate precursor can introduce substituents at the C-4 position. The stereochemical outcome of this alkylation can often be controlled by the existing stereocenter at C-3.

Table 2: Examples of Pyrrolidinone Ring Modifications and Their Potential Impact

| Position | Modification | Potential Impact on SAR |

| N-1 | Alkylation with benzyl (B1604629) group | Increased lipophilicity, potential for pi-stacking interactions |

| N-1 | Acylation with Boc group | Altered polarity and hydrogen bonding capacity |

| C-4 | Introduction of a methyl group | Increased steric bulk, potential to influence ring conformation |

| C-4 | Introduction of a phenyl group | Enhanced lipophilicity and potential for aromatic interactions |

Modifications of the Ethoxy and Acetamide (B32628) Moieties

The 2-ethoxy-N-acetamide side chain provides multiple opportunities for derivatization. The ethoxy group can be replaced with other alkoxy groups of varying chain length and branching (e.g., methoxy, isopropoxy, benzyloxy) to investigate the influence of lipophilicity and steric hindrance in this region.

Table 3: Analog Generation via Side Chain Modification

| Moiety | Original Group | Modified Group | Rationale for Modification |

| Ethoxy | -OCH₂CH₃ | -OCH₃ | Decrease lipophilicity and steric bulk |

| Ethoxy | -OCH(CH₃)₂ | Increase lipophilicity and steric bulk | |

| Acetamide | -NHCOCH₂- | -NHCO(CH₂)₂- | Alter chain length and flexibility |

| Acetamide | -N(CH₃)COCH₂- | Remove hydrogen bond donor capacity |

By systematically applying these synthetic and derivatization strategies, researchers can generate a diverse library of analogs of this compound. The subsequent biological evaluation of these compounds allows for the elucidation of key structural features required for activity and the development of more potent and selective molecules.

Computational Chemistry and Theoretical Modeling

Molecular Docking Simulations for Putative Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

Without experimental data, the first step in a theoretical study would be to identify potential protein targets for 2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide. This could be based on structural similarity to known ligands or through reverse docking screens against a library of protein structures. Once putative targets are identified, docking simulations would predict the binding mode, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein's binding site.

Hypothetical Ligand-Protein Interactions for this compound (Note: This table is for illustrative purposes only as no specific research is available.)

| Putative Protein Target | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

|---|---|---|

| Enzyme X | Tyr84, Ser122 | Hydrogen Bond |

| Receptor Y | Val67, Leu91 | Hydrophobic Interaction |

Following the prediction of the binding pose, computational methods can be used to estimate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). Lower binding energy scores typically indicate a more stable and potentially more potent interaction. Various scoring functions are used to approximate the free energy of binding.

Estimated Binding Affinities for this compound (Note: This table is for illustrative purposes only as no specific research is available.)

| Putative Protein Target | Docking Score (kcal/mol) (Hypothetical) |

|---|---|

| Enzyme X | -8.5 |

| Receptor Y | -7.2 |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

To build a QSAR model, a set of molecular descriptors for a series of related compounds would be required. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. For this compound, descriptors like molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and various electronic descriptors would be calculated.

Once descriptors are calculated for a training set of molecules with known biological activity, a statistical method (e.g., multiple linear regression, partial least squares) is used to build a mathematical equation that correlates the descriptors with the activity. The predictive power of the QSAR model would then be validated using an external set of compounds. No such model currently exists for this compound and its analogues.

Conformational Analysis and Energy Minimization

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization is a computational process to find the arrangement in space of the atoms of a molecule that has the lowest possible energy (the most stable conformation). For this compound, this analysis would reveal its preferred three-dimensional shape, which is crucial for its interaction with biological targets. The flexibility of the ethoxy and acetamide (B32628) side chains would be of particular interest in determining the accessible conformations.

Exploration of Stable Conformations

The three-dimensional structure of a molecule is not static. Due to the rotation around single bonds, a molecule like this compound can exist in numerous conformations. Computational chemistry provides powerful tools to explore the potential energy surface of a molecule and identify its most stable conformations.

A systematic conformational search would typically be initiated by identifying all rotatable bonds in the molecule. For this compound, these would include the bonds within the ethoxy group, the acetamide linker, and the side chain's attachment to the pyrrolidinone ring. By systematically rotating these bonds and calculating the corresponding energy, a landscape of possible conformations is generated.

More advanced methods, such as molecular dynamics simulations, can also be employed. In this approach, the molecule's atoms are given initial velocities, and their movements are simulated over time according to the principles of classical mechanics. This allows for a more dynamic exploration of the conformational space. The resulting trajectories can then be analyzed to identify low-energy, stable conformations. The stability of these conformations is governed by a delicate balance of steric and electronic effects.

Intramolecular Interactions and Tautomerism

Within a single molecule of this compound, various non-covalent interactions can occur, significantly influencing its preferred conformation and reactivity. These intramolecular interactions can include hydrogen bonds, where the amide hydrogen, for example, could interact with the oxygen of the ethoxy group or the carbonyl oxygen of the pyrrolidinone ring. Dipole-dipole interactions between polar groups also play a crucial role in stabilizing certain conformations.

Tautomerism is another important aspect to consider. Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom. For this compound, amide-imidol tautomerism is a possibility, where the amide group (-C(=O)NH-) can exist in equilibrium with its imidol form (-C(OH)=N-). Similarly, the lactam-lactim tautomerism of the 5-oxopyrrolidinone ring could be investigated, where the cyclic amide can convert to a cyclic imidic acid.

Computational methods, particularly density functional theory (DFT), are well-suited to study the relative energies of these different tautomers. By calculating the energies of the optimized geometries of each tautomer, one can predict which form is more stable and therefore more likely to be present under given conditions. The energy barrier for the interconversion between tautomers can also be calculated, providing insight into the kinetics of the tautomerization process.

Electronic Structure Calculations

Frontier Molecular Orbital Analysis

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as a nucleophile or electron donor. The LUMO, on the other hand, is the orbital that is most likely to accept an electron, indicating the molecule's propensity to act as an electrophile or electron acceptor.

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for nucleophilic and electrophilic attack, respectively. For instance, the HOMO might be localized on the lone pairs of the oxygen or nitrogen atoms, while the LUMO could be centered on the carbonyl groups.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Orbital | Energy (eV) | Primary Atomic Contributions |

|---|---|---|

| LUMO | -1.5 | C=O (acetamide), C=O (pyrrolidinone) |

| HOMO | -8.2 | N (amide), O (ethoxy) |

| HOMO-LUMO Gap | 6.7 | - |

Note: This table is for illustrative purposes only and does not represent actual calculated data for the compound.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. The ESP map is color-coded to indicate regions of different potential. Typically, red areas represent regions of negative electrostatic potential, which are electron-rich and prone to electrophilic attack. Conversely, blue areas indicate regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. Green and yellow regions represent intermediate potentials.

For this compound, an ESP map would likely show negative potential (red) around the carbonyl oxygen atoms and the oxygen of the ethoxy group, highlighting their Lewis basicity. Positive potential (blue) would be expected around the amide hydrogen and the hydrogens of the ethoxy group, indicating their potential for hydrogen bonding and acidic character. This visual representation of the charge distribution provides a powerful means to predict how the molecule will interact with other molecules, such as receptors or enzymes.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Pre Clinical Biological Research and Mechanistic Investigations

In Vitro Assay Development for Biological Activity Assessment

To determine the biological activity of a novel compound such as 2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide , a variety of in vitro assays would typically be developed. These assays are crucial for initial screening and characterization.

Cell-Free Biochemical Assays (e.g., Enzyme Inhibition)

Cell-free assays are designed to assess the direct interaction of a compound with a purified biological target, such as an enzyme, without the complexity of a cellular environment. For a compound like This compound , researchers would first hypothesize a potential target class, for example, kinases, proteases, or metabolic enzymes.

An illustrative example of a cell-free enzyme inhibition assay is presented in the table below. This table demonstrates the type of data that would be generated.

| Target Enzyme | Compound Concentration (µM) | % Inhibition (Hypothetical) | IC₅₀ (µM) (Hypothetical) |

| Example Kinase 1 | 0.1 | 15 | 2.5 |

| 1 | 48 | ||

| 10 | 92 | ||

| Example Protease A | 0.1 | 5 | > 50 |

| 1 | 12 | ||

| 10 | 25 |

Cell-Based Phenotypic Assays (e.g., Cellular Growth Modulation in research models)

The data from such an assay could be represented as follows:

| Cell Line | Compound Concentration (µM) | % Growth Inhibition (Hypothetical) | GI₅₀ (µM) (Hypothetical) |

| Research Model A | 0.5 | 22 | 1.8 |

| 2 | 55 | ||

| 10 | 89 | ||

| Research Model B | 0.5 | 8 | > 20 |

| 2 | 15 | ||

| 10 | 30 |

Receptor Binding Studies in Engineered Cell Lines

To determine if This compound interacts with specific cell surface or intracellular receptors, receptor binding studies are conducted. These often use engineered cell lines that overexpress a particular receptor of interest. The binding affinity (Ki) is a key parameter determined from these studies.

A hypothetical representation of receptor binding data is shown below:

| Receptor Target | Ligand | Ki (nM) (Hypothetical) |

| Example Receptor X | This compound | 85 |

| Example Receptor Y | This compound | > 10,000 |

Elucidation of Molecular Mechanisms

Once initial biological activity is confirmed, the next step is to understand the molecular mechanisms through which the compound exerts its effects.

Target Identification and Validation in Research Models

Identifying the specific molecular target(s) of a compound is a critical step. Techniques such as affinity chromatography, chemical proteomics, and genetic approaches (e.g., CRISPR-Cas9 screening) could be employed to identify the binding partners of This compound within the cell. Validation would then involve confirming that modulation of the identified target recapitulates the phenotypic effects observed with the compound.

Downstream Signaling Pathway Investigations (e.g., in cell cultures)

After a target is identified and validated, researchers would investigate the downstream signaling pathways affected by the compound's interaction with its target. This is often done in cell cultures by treating the cells with the compound and then analyzing changes in protein expression, phosphorylation status, or gene expression using techniques like Western blotting, mass spectrometry-based phosphoproteomics, or RNA sequencing. For This compound , this would reveal the cascade of molecular events that are triggered following target engagement.

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

Systematic Evaluation of Structural Modifications on Biological Observations

No studies have been published that systematically evaluate structural modifications of this compound to determine their effects on biological observations.

Identification of Pharmacophoric Features

There is no information available regarding the identification of key pharmacophoric features of this compound that are essential for any specific biological activity.

In Vivo Studies in Non-Human Research Models (Focus on Physiological or Behavioral Endpoints, excluding clinical relevance)

Model System Selection and Experimental Design

No in vivo studies using non-human research models have been reported for this compound. Consequently, there is no information on the selection of model systems or the experimental designs that would be used to investigate its physiological or behavioral endpoints.

Data Interpretation for Fundamental Biological Understanding

As no in vivo data has been collected for this compound, there is no data to interpret for a fundamental biological understanding of the compound's effects.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the elucidation of the molecular structure of 2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound, providing detailed information about the hydrogen and carbon framework of the molecule. Although specific experimental data for this exact compound is not widely available in published literature, expected chemical shifts can be predicted based on the analysis of its constituent moieties: the 5-oxopyrrolidine ring (a derivative of pyroglutamic acid) and the 2-ethoxyacetamide side chain. creative-proteomics.comnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The ethoxy group should present as a characteristic triplet and quartet pattern. The protons on the pyrrolidinone ring are expected to appear as complex multiplets due to their diastereotopic nature and coupling with each other. The amide protons (N-H) will likely appear as broadened signals.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data, showing signals for each unique carbon atom. The carbonyl carbons of the lactam and the amide are expected to resonate at the downfield end of the spectrum. The carbons of the ethoxy group and the pyrrolidinone ring will have characteristic shifts in the aliphatic region.

2D NMR Techniques: To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These experiments reveal proton-proton couplings and one-bond or multiple-bond correlations between protons and carbons, which are crucial for assembling the final structure.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted)

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethoxy CH₃ | ~1.2 | ~15 |

| Ethoxy CH₂ | ~3.5 | ~65 |

| Acetamide (B32628) CH₂ | ~4.0 | ~70 |

| Pyrrolidinone CH (C3) | ~4.5 | ~55 |

| Pyrrolidinone CH₂ (C4) | ~2.2-2.6 | ~30 |

| Pyrrolidinone CH₂ (C2) | ~2.4-2.8 | ~35 |

| Amide NH (acetamide) | ~8.0 (broad) | - |

| Lactam NH (pyrrolidinone) | ~7.5 (broad) | - |

| Carbonyl C=O (acetamide) | - | ~170 |

| Carbonyl C=O (lactam) | - | ~175 |

Note: These are predicted values based on analogous structures and may vary from experimental results.

Mass Spectrometry (MS/MS, HRMS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. creative-proteomics.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound (C₈H₁₄N₂O₃), the expected exact mass would be calculated and compared to the experimental value to confirm its composition.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments are used to obtain structural information through the fragmentation of the molecular ion. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. This pattern can help to confirm the presence of the 5-oxopyrrolidine and 2-ethoxyacetamide moieties.

Expected Fragmentation Pattern in MS/MS

| Fragment Ion (m/z) | Proposed Structure/Loss |

| [M+H]⁺ | Protonated molecular ion |

| Loss of C₂H₅OH | Fragmentation of the ethoxy group |

| Cleavage of the amide bond | Generation of ions corresponding to the 5-oxopyrrolidin-3-amine and ethoxyacetyl moieties |

| Ring opening of pyrrolidinone | Characteristic fragmentation of the lactam ring |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. rsc.org The spectrum is expected to show characteristic absorption bands for the amide and lactam groups.

Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amide & Lactam) | 3200-3400 | Broad peak indicating hydrogen bonding |

| C-H Stretch (Aliphatic) | 2850-3000 | Sharp peaks |

| C=O Stretch (Amide I band) | 1630-1680 | Strong absorption |

| C=O Stretch (Lactam) | 1670-1700 | Strong absorption, typically at a higher frequency than open-chain amides |

| N-H Bend (Amide II band) | 1510-1570 | Medium to strong absorption |

| C-O Stretch (Ether) | 1050-1150 | Strong absorption |

Chromatographic Techniques for Purity and Isomer Analysis

Chromatographic methods are essential for separating this compound from impurities and for the analysis of its stereoisomers.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity of this compound. researchgate.net A reversed-phase HPLC method would typically be developed using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid to improve peak shape. nih.govresearchgate.net

Chiral HPLC: Since the 3-position of the 5-oxopyrrolidine ring is a stereocenter, this compound can exist as a pair of enantiomers. Chiral HPLC is employed to separate and quantify these enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govwvu.edu Polysaccharide-based CSPs are commonly used for the separation of chiral pharmaceuticals. yakhak.org

Typical HPLC and Chiral HPLC Parameters

| Parameter | Conventional HPLC (Purity) | Chiral HPLC (Isomer Analysis) |

| Column | C18, 5 µm, 4.6 x 250 mm | Chiral stationary phase (e.g., polysaccharide-based) |

| Mobile Phase | Acetonitrile/Water gradient | Hexane/Isopropanol isocratic mixture |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at 210 nm | UV at 210 nm |

| Temperature | Ambient | Controlled (e.g., 25 °C) |

Gas Chromatography (GC)

Gas Chromatography (GC) is another technique that can be used for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. libretexts.org If the compound has low volatility, derivatization may be necessary to increase its vapor pressure. For instance, the amide and lactam N-H groups could be silylated. nist.gov GC coupled with a mass spectrometer (GC-MS) can provide both separation and structural identification of the compound and any volatile impurities. nih.gov

Potential GC Parameters

| Parameter | Value |

| Column | Capillary column with a polar stationary phase (e.g., wax-based) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 250 °C at 10 °C/min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. The data obtained from such an analysis provides detailed information about bond lengths, bond angles, and the three-dimensional structure of the molecule. This information is crucial for understanding the compound's physical and chemical properties, as well as its potential interactions with biological targets.

Should single crystals of this compound be successfully grown, X-ray diffraction analysis would be the definitive method to elucidate its solid-state structure. The process would involve mounting a suitable crystal on a goniometer and exposing it to a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal would be recorded on a detector.

The analysis of this diffraction data would yield the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice) and the space group (the set of symmetry operations that describe the crystal's structure). Further refinement of the data would provide the precise coordinates of each atom in the molecule, allowing for the generation of a detailed three-dimensional model.

Hypothetical Data Table for X-ray Crystallography of this compound:

This table represents the type of data that would be generated from a successful X-ray crystallographic analysis. The values presented are purely illustrative.

| Parameter | Hypothetical Value |

| Chemical Formula | C9H14N2O3 |

| Formula Weight | 198.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.345 |

| α (°) | 90 |

| β (°) | 105.67 |

| γ (°) | 90 |

| Volume (ų) | 1018.9 |

| Z (molecules per unit cell) | 4 |

| Density (calculated) | 1.293 g/cm³ |

| R-factor | 0.045 |

Advanced Microscopic Techniques for Cellular or Subcellular Interaction Studies

To investigate the effects and localization of this compound within a cellular environment, a variety of advanced microscopic techniques could be employed. These methods are essential for visualizing the compound's interaction with cells and identifying its subcellular targets.

A common approach would involve fluorescently labeling the compound. This could be achieved by synthesizing a derivative of this compound that incorporates a fluorescent tag. This tagged version of the compound could then be introduced to cell cultures.

Confocal Laser Scanning Microscopy (CLSM) would be a primary tool for this investigation. CLSM allows for the acquisition of high-resolution, three-dimensional images of the fluorescently labeled compound within the cells. By using specific fluorescent dyes that stain different organelles (e.g., DAPI for the nucleus, MitoTracker for mitochondria, or ER-Tracker for the endoplasmic reticulum), it would be possible to co-localize the compound with specific subcellular structures. This would provide insights into its potential mechanism of action.

Super-resolution microscopy techniques , such as Stimulated Emission Depletion (STED) microscopy or Structured Illumination Microscopy (SIM), could provide even greater detail, allowing for visualization at a resolution beyond the diffraction limit of light. This could reveal finer details of the compound's interactions with subcellular components.

Hypothetical Research Findings from Microscopic Studies:

This table illustrates the type of qualitative and quantitative data that could be obtained from advanced microscopy studies.

| Microscopic Technique | Hypothetical Observation |

| Confocal Microscopy | Co-localization of the fluorescently-labeled compound with mitochondria, suggesting a potential role in cellular metabolism. |

| STED Microscopy | Visualization of the compound accumulating in specific microdomains of the mitochondrial inner membrane. |

| Live-cell Imaging | Real-time tracking of the compound's uptake into cells and its subsequent trafficking to the perinuclear region. |

It is important to reiterate that the data presented in the tables and the described experimental outcomes are hypothetical. They serve to illustrate the kind of information that could be generated through the application of these advanced analytical methodologies to the study of this compound.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Green Chemistry Innovations

The synthesis of pyrrolidinone and acetamide (B32628) derivatives is a cornerstone of medicinal chemistry. nih.gov However, traditional methods often rely on stoichiometric activating reagents and harsh conditions, leading to significant waste and environmental impact. ucl.ac.uk Future research will undoubtedly focus on developing more sustainable and efficient synthetic routes.

Green chemistry principles are increasingly being applied to amide synthesis to minimize waste, reduce the use of hazardous substances, and utilize renewable feedstocks. numberanalytics.com Key strategies include the development of catalytic amidation techniques that avoid the use of stoichiometric activators. numberanalytics.com For instance, researchers have developed solvent-free methods for amide synthesis, such as using boric acid as a simple and readily available catalyst for the reaction between carboxylic acids and urea. researchgate.net This approach involves simple trituration and direct heating, offering high reaction rates and good yields. researchgate.net

Another innovative approach involves using photocatalysts, such as Covalent Organic Frameworks (COFs), to synthesize amides directly from alcohols under mild conditions like red light irradiation. dst.gov.in This method is highly efficient, recyclable, and suitable for large-scale applications. dst.gov.in Multicomponent reactions (MCRs) also represent a promising avenue for the efficient, one-pot synthesis of complex pyrrolidine (B122466) derivatives, enhancing synthetic efficacy and reducing solvent consumption. tandfonline.com

Table 1: Comparison of Traditional vs. Green Amide Synthesis Methods

| Feature | Traditional Methods (e.g., using HATU, T3P) | Green Chemistry Innovations |

|---|---|---|

| Reagents | Stoichiometric, often hazardous activating agents ucl.ac.uk | Catalytic (e.g., Boric Acid, COFs), often recyclable researchgate.netdst.gov.in |

| Conditions | Often require high temperatures and harsh conditions dst.gov.in | Mild conditions (e.g., room temperature, light irradiation) dst.gov.in |

| Solvents | Often reliant on organic solvents | Solvent-free or use of green solvents numberanalytics.comresearchgate.net |

| Waste | Generation of significant chemical waste ucl.ac.uk | Minimal waste production, high atom economy numberanalytics.com |

| Efficiency | Can be lengthy and inefficient researchgate.net | High reaction rates and efficiency researchgate.netdst.gov.in |

Future work on 2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide would benefit from exploring these green methodologies to streamline its production and reduce its environmental footprint.

Application of Machine Learning and Artificial Intelligence in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govchemrxiv.org These computational tools can be applied to design novel pyrrolidinone derivatives with optimized properties. mdpi.com

Table 2: AI/ML Tools in the Drug Design Cascade

| Stage | AI/ML Application | Potential Impact on Pyrrolidinone Derivatives |

|---|---|---|

| Target Identification | Analyzing 'omics' data to identify novel disease-related proteins. | Discovery of new targets for which pyrrolidinone scaffolds are optimal. |

| Hit Generation | De novo design of molecules with desired properties using generative models. amazon.com | Creation of novel, patentable pyrrolidinone compounds with high predicted activity. |

| Lead Optimization | Predicting ADME-Tox properties and guiding iterative chemical modifications. rsc.org | Faster optimization of lead compounds, reducing late-stage failures. |

| Synthesis Planning | Predicting retrosynthetic pathways for complex molecules. nih.gov | Streamlining the synthesis of complex pyrrolidinone derivatives. |

The integration of AI promises to significantly shorten the timeline and reduce the costs associated with discovering new drugs based on the this compound scaffold.

Identification of Unexplored Biological Targets and Pathways

The pyrrolidinone and acetamide moieties are present in compounds targeting a wide array of biological systems. Pyrrolidinone derivatives have been investigated for their anti-inflammatory, anti-cancer, and anti-diabetic activities. tandfonline.comresearchgate.net Acetamide derivatives have shown potential as inhibitors of enzymes like butyrylcholinesterase (BChE) in the context of Alzheimer's disease and have also been explored for antioxidant and anti-inflammatory properties. nih.govnih.govnih.gov

For this compound, a key future direction is the systematic screening against a broad panel of biological targets to uncover novel activities. Given the structural elements, potential targets could include:

Enzymes: Pyrrolidinone derivatives have been shown to inhibit enzymes like autotaxin (ATX), which is involved in inflammatory conditions and cancer. nih.gov The acetamide group is a feature of inhibitors for histone deacetylases (HDACs) and sphingosine (B13886) kinases (SphK). researchgate.net

G-protein coupled receptors (GPCRs): The structural complexity and 3D nature of the pyrrolidinone ring make it a suitable scaffold for targeting the ligand-binding pockets of GPCRs, such as P2Y receptors. researchgate.net

Ion Channels: The modulation of ion channels is another potential area of investigation for this class of compounds.

Unbiased screening approaches, such as phenotypic screening, could reveal unexpected therapeutic applications by identifying compounds that produce a desired effect in a cellular or organismal model without a preconceived target. Subsequent target deconvolution studies can then identify the specific protein or pathway responsible for the observed activity.

Development of Chemical Probes and Research Tools

A well-characterized small molecule can serve as a powerful chemical probe to investigate biological processes. mskcc.org By modifying the this compound structure, it could be converted into a valuable research tool. This involves creating derivatives that retain their biological activity while incorporating specific functional groups for detection or manipulation. mskcc.org

Strategies for developing chemical probes include:

Affinity-based probes: Attaching a biotin (B1667282) tag to the molecule allows for the isolation and identification of its protein targets from cell lysates through techniques like affinity purification followed by mass spectrometry.

Fluorescent probes: Incorporating a fluorophore into the compound's structure enables the visualization of its subcellular localization and interaction with targets in living cells using microscopy techniques. mskcc.org

Photoaffinity probes: Introducing a photoreactive group allows for the formation of a covalent bond between the probe and its target upon UV irradiation, facilitating unambiguous target identification.

These chemical tools are essential for validating drug targets, elucidating mechanisms of action, and understanding the complex biology of the pathways modulated by this class of compounds. scispace.com

Integration with Systems Biology Approaches

Systems biology offers a holistic view of biological processes by integrating multi-omics data (genomics, proteomics, metabolomics) to model complex cellular networks. numberanalytics.com This approach can be powerfully applied to understand the broader effects of a compound like this compound beyond a single target. nih.gov

By treating cells or model organisms with the compound and analyzing the resulting changes in gene expression, protein levels, and metabolite concentrations, researchers can construct a comprehensive picture of its impact on cellular pathways. nih.gov This can help:

Identify Off-Target Effects: Determine which other pathways are perturbed by the compound, which can be crucial for understanding potential side effects or for drug repurposing.

Elucidate Mechanism of Action: Provide a network-level understanding of how the compound achieves its therapeutic effect. frontiersin.org

Discover Biomarkers: Identify molecular signatures that correlate with a response to the compound, which can aid in patient selection for future clinical trials. frontiersin.org

Systems biology can transform drug discovery from a single-target approach to a network-based one, providing deeper insights into the compound's function in a complex biological system. oup.com

Addressing Methodological Challenges in Research on Pyrrolidinone Derivatives

Despite their potential, research on pyrrolidinone derivatives faces several methodological challenges that future work must address.

Stereocontrol: The pyrrolidinone ring often contains multiple stereocenters, and different stereoisomers can have vastly different biological activities. Developing highly stereoselective synthetic methods is crucial to ensure access to enantiomerically pure compounds, which is essential for clear structure-activity relationship (SAR) studies. nih.gov

Scaffold Diversity: While the pyrrolidinone core is valuable, expanding the diversity of available derivatives is key to fully exploring its potential. This requires the development of robust and flexible synthetic routes that allow for the introduction of a wide range of substituents at various positions on the ring. researchgate.net

Complexity of Synthesis: The construction of highly substituted or spirocyclic pyrrolidine systems can be synthetically challenging. Overcoming these hurdles requires innovative synthetic strategies, such as advanced multicomponent reactions or novel catalytic methods. tandfonline.comresearchgate.net

Target Identification: For compounds identified through phenotypic screening, pinpointing the precise molecular target remains a significant bottleneck. Improving and streamlining target deconvolution technologies is essential to advance these hits into viable drug candidates.

Addressing these challenges through continued innovation in synthetic chemistry, analytical techniques, and chemical biology will be critical to unlocking the full therapeutic potential of this compound and the broader class of pyrrolidinone derivatives.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Butyrylcholinesterase (BChE) |

| Autotaxin (ATX) |

| Histone deacetylases (HDACs) |

| Sphingosine kinases (SphK) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Couple 5-oxopyrrolidin-3-amine with 2-ethoxyacetyl chloride in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen. Use triethylamine (TEA) as a base to neutralize HCl byproducts .

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) as the mobile phase. Optimize temperature (0–5°C for exothermic reactions) and stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to suppress side products .

- Step 3 : Purify via column chromatography (silica gel, gradient elution with methanol/DCM) and recrystallize from ethanol to ≥95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Techniques :

- NMR : Use - and -NMR to confirm the acetamide linkage (δ ~2.0 ppm for CH, δ ~3.5–4.5 ppm for pyrrolidine protons) and ethoxy group (δ ~1.3 ppm for CH, δ ~3.7–4.1 ppm for OCH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H] and fragmentation patterns (e.g., loss of ethoxy group at m/z ~45) .

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. How can the stability of this compound be evaluated under varying storage conditions?

- Protocol :

- Conduct accelerated stability studies at 40°C/75% RH (ICH guidelines). Monitor degradation via HPLC every 7 days for 4 weeks.

- Assess hydrolytic stability at pH 1.2 (gastric fluid) and pH 7.4 (blood) using phosphate buffers. Detect byproducts via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the ethoxy group in biological activity?

- Approach :

- Synthesize analogs with methoxy, propoxy, or unsubstituted ethoxy groups. Test against targets (e.g., enzymes, receptors) using IC assays.

- Example : In similar pyrrolidine acetamides, methoxy substitution increased COX-2 inhibition by 30% compared to ethoxy derivatives . Use molecular docking (AutoDock Vina) to compare binding affinities .

Q. What strategies resolve contradictions in biological assay data (e.g., variable IC values across studies)?

- Troubleshooting :

- Variable Purity : Re-test compound batches via HPLC and exclude samples with <95% purity.

- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity tests).

- Data Normalization : Use internal controls (e.g., staurosporine for apoptosis assays) and report IC as mean ± SEM from ≥3 replicates .

Q. How can computational modeling predict metabolic pathways and toxicity profiles?

- Workflow :

- ADMET Prediction : Use SwissADME to estimate permeability (LogP ~1.8), CYP450 inhibition, and hepatotoxicity.

- Metabolite Identification : Run in silico metabolism (GLORYx) to predict hydroxylation at the pyrrolidine ring or ethoxy group cleavage .

Q. What experimental approaches validate target engagement in cellular models?

- Methods :

- Cellular Thermal Shift Assay (CETSA) : Treat cells with 10 µM compound, lyse, and heat (37–65°C). Detect stabilized target proteins via Western blot .

- SPR/BLI : Use surface plasmon resonance (SPR) or bio-layer interferometry (BLI) to measure binding kinetics (K) to purified recombinant targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.